Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
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Overview
Description
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound belonging to the quinoline family It is characterized by the presence of a trifluoromethyl group at the 7th position, a hydroxyl group at the 4th position, and a carboxylate ester group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid using methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester form .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Lacks the carboxylate ester group.
4-Hydroxy-2-methylquinoline: Contains a methyl group instead of a trifluoromethyl group.
4-Hydroxy-7-(trifluoromethyl)coumarin: Contains a coumarin ring instead of a quinoline ring.
Uniqueness
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Biological Activity
Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a member of the quinoline family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by a methyl ester functional group at the carboxylic acid position and a trifluoromethyl group at the 7-position of the quinoline ring, contributing to its unique pharmacological profile.
1. Overview of Biological Activity
Research indicates that this compound exhibits moderate cytotoxic activity against several cancer cell lines, including:
- MCF-7 : A mammary gland cancer cell line.
- HepG2 : A hepatocellular carcinoma cell line.
- HCT-116 : A human colorectal carcinoma cell line, where it shows weaker activity compared to the other two.
This compound has also demonstrated potential antimicrobial properties , making it a candidate for further investigation in drug development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Quinoline derivatives are known to inhibit various enzymes, disrupting normal cellular functions in cancer cells.
- Cell Cycle Arrest : The compound may induce cell cycle arrest, leading to apoptosis in susceptible cancer cells.
- Gene Expression Modulation : Changes in gene expression profiles have been observed, which may contribute to its anticancer effects .
3. Cytotoxicity Data
The following table summarizes the cytotoxic effects of this compound on different cancer cell lines:
Cell Line | IC50 (µM) | Activity Level |
---|---|---|
MCF-7 | ~25 | Moderate Cytotoxicity |
HepG2 | ~30 | Moderate Cytotoxicity |
HCT-116 | >50 | Weak Cytotoxicity |
Case Study 1: Anticancer Activity
A study evaluated the compound's activity against various cancer cell lines using the WST-8 assay. The results indicated that this compound exhibited significant growth inhibition in MCF-7 and HepG2 cells, with IC50 values indicating moderate efficacy. The study concluded that further structural modifications could enhance its cytotoxic potential .
Case Study 2: Antimicrobial Properties
In another investigation, the antimicrobial properties of this compound were assessed against several bacterial strains. The results showed promising activity, suggesting that this compound might serve as a lead compound for developing new antimicrobial agents .
5. Conclusion and Future Directions
This compound presents a compelling profile as an anticancer and antimicrobial agent. Its moderate cytotoxicity against key cancer cell lines and potential for further structural optimization make it an attractive candidate for future drug development efforts. Ongoing research should focus on elucidating its precise mechanisms of action and exploring its efficacy in vivo to fully realize its therapeutic potential.
Properties
Molecular Formula |
C12H8F3NO3 |
---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
methyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H8F3NO3/c1-19-11(18)8-5-16-9-4-6(12(13,14)15)2-3-7(9)10(8)17/h2-5H,1H3,(H,16,17) |
InChI Key |
PWPQNULOZOCLTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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